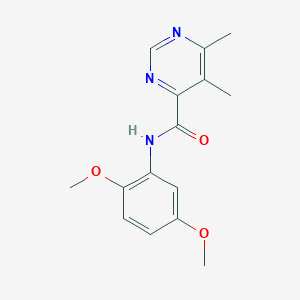
(E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide, also known as PTMTPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Necrosis Signaling Inhibition
One significant application involves the inhibition of necrosis signaling downstream of RIP3 kinase, which plays crucial roles in development, tissue damage response, and antiviral immunity. A study identified a small molecule that specifically blocks necrosis downstream of RIP3 activation, implicating the mixed lineage kinase domain-like protein (MLKL) as a key mediator of necrosis signaling downstream of the kinase RIP3 (Sun et al., 2012).
Anticancer Drug Candidates
Another area of research focuses on anticancer applications, where sulfonamides, including compounds similar to "(E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide", were synthesized and evaluated for their cytotoxic/anticancer and CA inhibitory effects. Certain derivatives showed potential as leaders in anticancer compound development due to their high Potency-Selectivity Expression (PSE) values (Gul et al., 2018).
Microtubule-targeted Anticancer Agents
Novel (E)-N-aryl-2-arylethenesulfonamides were synthesized and evaluated for their anticancer activity. Some compounds showed potent cytotoxicity against a wide spectrum of cancer cell-lines, including drug-resistant cell-lines, highlighting their potential as microtubule-targeted anticancer agents (Reddy et al., 2013).
Endothelin Receptor Antagonists
The compound and its derivatives have also been studied as endothelin receptor antagonists. Research into the structure-activity relationships (SARs) of the 2-phenylethenesulfonamide region led to the discovery of compounds with potent oral endothelin antagonistic activities in rats, indicating potential for treating conditions influenced by endothelin receptors (Harada et al., 2001).
Dye-sensitized Solar Cells
In the field of renewable energy, a study reported the use of a cobalt complex as a co-mediator in dye-sensitized solar cells with poly(3,4-ethylenedioxythiophene) counter-electrode, showcasing the potential of sulfonamide derivatives in enhancing cell efficiency (Koussi-Daoud et al., 2015).
Propiedades
IUPAC Name |
(E)-2-phenyl-N-(2,4,5-trimethylpyrazol-3-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-11-12(2)15-17(3)14(11)16-20(18,19)10-9-13-7-5-4-6-8-13/h4-10,16H,1-3H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIKHSRIOKKVJB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=C1C)C)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

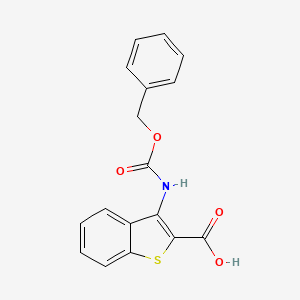

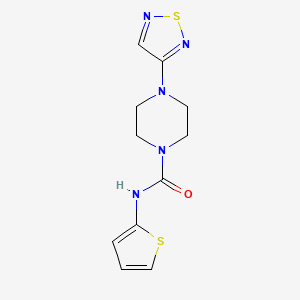
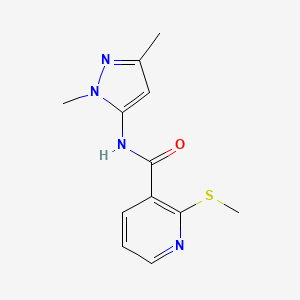
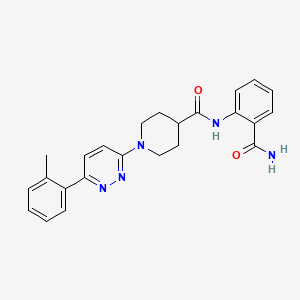
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2898127.png)
![3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2898128.png)

![Tert-butyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3H-indole-1-carboxylate](/img/structure/B2898131.png)

![N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2898134.png)
![1-Phenyl-4-({4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)piperazine](/img/structure/B2898136.png)
![1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2898138.png)
